molecular formula C12H13NO B2675640 3-(1-Benzofuran-3-yl)pyrrolidine CAS No. 1337778-30-9

3-(1-Benzofuran-3-yl)pyrrolidine

Cat. No.: B2675640
CAS No.: 1337778-30-9
M. Wt: 187.242
InChI Key: FUYGNRRQDKUVHC-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-3-yl)pyrrolidine is a heterocyclic compound that combines the structural features of benzofuran and pyrrolidine Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrrolidine is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-3-yl)pyrrolidine typically involves the construction of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The pyrrolidine ring can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-3-yl)pyrrolidine is not well-documented. the biological activities of benzofuran derivatives suggest that the compound may interact with various molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects . The pyrrolidine moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Benzofuran-3-yl)pyrrolidine include other benzofuran derivatives and pyrrolidine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in the combination of the benzofuran and pyrrolidine moieties, which imparts distinct chemical and biological properties. This combination allows for the exploration of new chemical space and the development of compounds with unique activities and applications .

Properties

IUPAC Name

3-(1-benzofuran-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYGNRRQDKUVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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